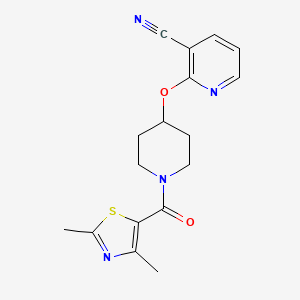
2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2S, with a molecular weight of approximately 306.39 g/mol. The compound features a piperidine ring substituted with a thiazole carbonyl group and a nicotinonitrile moiety, which contributes to its bioactivity.
Target Proteins
The primary target for this compound appears to be proteins involved in cell signaling and growth regulation. Similar compounds have been shown to interact with cereblon , a protein that plays a crucial role in various cellular processes, including protein degradation pathways.
Biochemical Pathways
The compound may influence several biochemical pathways:
- Protein Degradation : By interacting with cereblon, it could facilitate the degradation of specific proteins involved in tumor growth.
- Cell Cycle Regulation : Modulating the expression of cyclins and other regulatory proteins may affect cell cycle progression.
- Signal Transduction : It might interfere with pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit promising antitumor properties. For instance, derivatives tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. The IC50 values for some related compounds ranged from 0.85μM to 6.75μM, indicating potent activity against cancer cells while showing moderate effects on normal fibroblast cells (MRC-5) .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High activity |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate activity |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | Significant activity |
Case Studies and Research Findings
A study focused on the synthesis of thiazole-based compounds revealed their potential in inhibiting cancer cell proliferation through various assays (MTS cytotoxicity and BrdU proliferation assays). The results indicated that structural modifications significantly influenced the biological activity of these compounds .
Additionally, the exploration of synthetic routes for creating analogs of this compound has opened avenues for optimizing its efficacy and selectivity against tumor cells.
Propriétés
IUPAC Name |
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-15(24-12(2)20-11)17(22)21-8-5-14(6-9-21)23-16-13(10-18)4-3-7-19-16/h3-4,7,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUPHYXWLAULAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













